molecular formula C8H10ClN3 B1428838 3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine CAS No. 1342382-46-0

3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine

Cat. No.: B1428838
CAS No.: 1342382-46-0
M. Wt: 183.64 g/mol
InChI Key: VQHJNKZJJQLGKM-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by a pyridazine ring fused with a pyridine ring, with a chlorine atom at the 3rd position and a methyl group at the 6th position. It is known for its stability and reactivity, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridazine with 2-methylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group at the 6th position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazine derivatives under hydrogenation conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or methanol.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.

Major Products Formed

    Substitution Reactions: Formation of 3-amino-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine or 3-alkoxy-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine.

    Oxidation Reactions: Formation of 6-formyl-3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine or 6-carboxy-3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine.

    Reduction Reactions: Formation of 3-chloro-6-methyl-5,6-dihydro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine.

Scientific Research Applications

3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.

Comparison with Similar Compounds

3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine can be compared with other similar compounds such as:

    3-chloro-6-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazine: Differing in the position of the nitrogen atoms in the pyridazine ring.

    3-chloro-6-methyl-5H,6H,7H,8H-pyrido[3,4-c]pyridazine: Differing in the fusion pattern of the pyridine and pyridazine rings.

    3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: Differing in the presence of an additional nitrogen atom in the pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-6-methyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-12-3-2-7-6(5-12)4-8(9)11-10-7/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHJNKZJJQLGKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NN=C(C=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342382-46-0
Record name 3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
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3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
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3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
Reactant of Route 6
3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine

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